

# Molecular weight and formula of 4-(Trifluoromethyl)thiazol-2-amine

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## Compound of Interest

Compound Name: 4-(Trifluoromethyl)thiazol-2-amine

Cat. No.: B127509

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## Technical Guide: 4-(Trifluoromethyl)thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Trifluoromethyl)thiazol-2-amine**, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into the 2-aminothiazole scaffold can enhance pharmacological properties such as metabolic stability and membrane permeability.

## Core Chemical and Physical Properties

The fundamental properties of **4-(Trifluoromethyl)thiazol-2-amine** are summarized below. The molecular formula is C<sub>4</sub>H<sub>3</sub>F<sub>3</sub>N<sub>2</sub>S, and the calculated molecular weight is approximately 168.14 g/mol .

Property	Data
Molecular Formula	C4H3F3N2S
Molecular Weight	168.14 g/mol (calculated)
IUPAC Name	4-(Trifluoromethyl)-1,3-thiazol-2-amine
Core Scaffold	2-Aminothiazole

## Synthesis Protocol

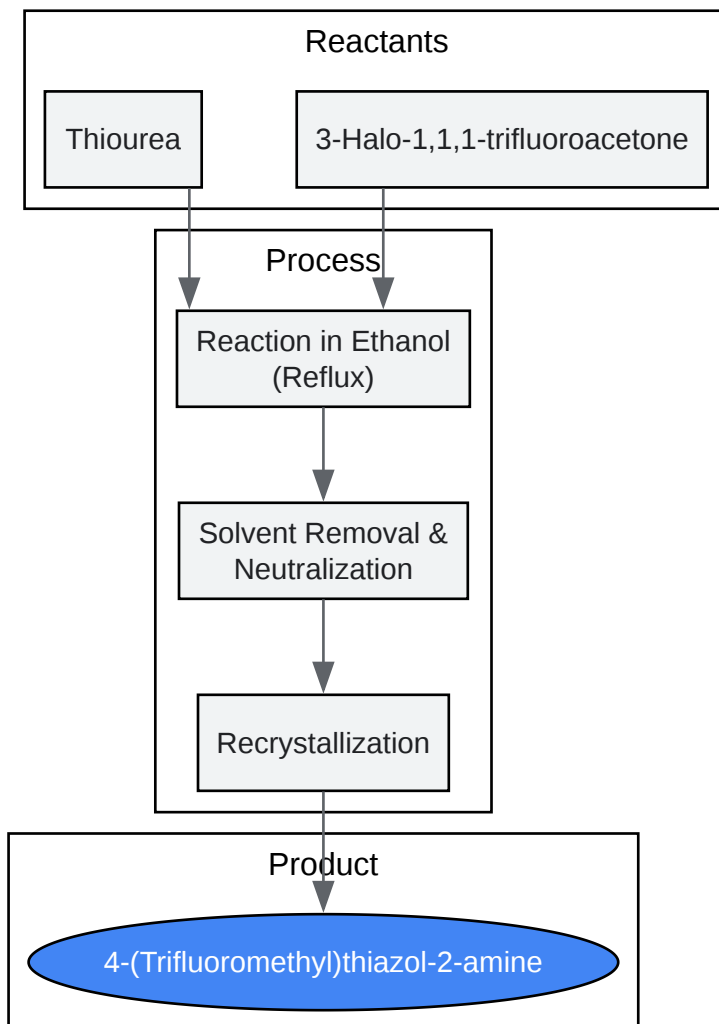
The synthesis of **4-(Trifluoromethyl)thiazol-2-amine** can be achieved via the Hantzsch thiazole synthesis. This widely recognized method involves the reaction of an  $\alpha$ -haloketone with a thiourea or thioamide. For the target compound, a key starting material is a 3-halo-1,1,1-trifluoroacetone.

## Experimental Protocol: Hantzsch Thiazole Synthesis

A generalized protocol for the synthesis is as follows:

- **Reaction Setup:** To a solution of thiourea in a suitable solvent such as ethanol, add an equimolar amount of a 3-halo-1,1,1-trifluoroacetone (e.g., 3-bromo-1,1,1-trifluoroacetone).
- **Reaction Conditions:** The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then dissolved in water and neutralized with a base, such as sodium bicarbonate, to precipitate the crude product.
- **Purification:** The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure **4-(Trifluoromethyl)thiazol-2-amine**.

## General Workflow for Hantzsch Thiazole Synthesis



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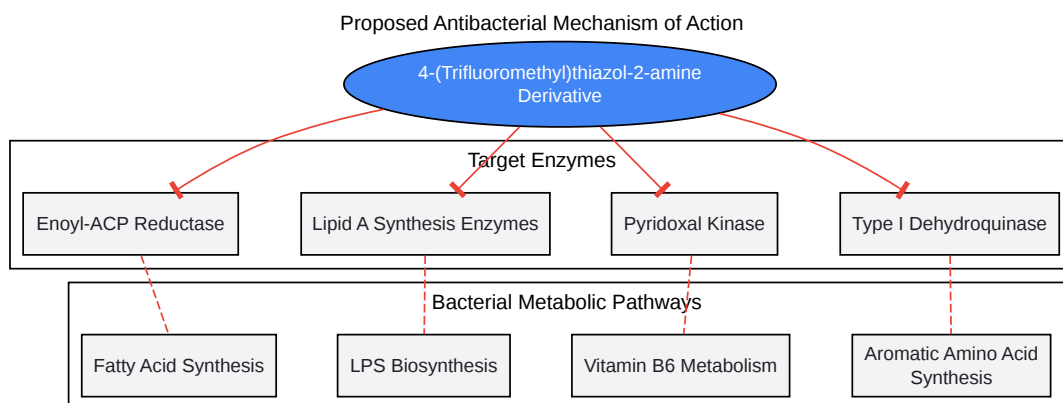
## Biological Activity and Mechanism of Action

The 2-aminothiazole scaffold is a privileged structure in drug discovery, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The trifluoromethyl group can further enhance the biological potential of these molecules.

## Antimicrobial Activity

Derivatives of thiazol-2-amines have shown promising antimicrobial activity. Molecular docking studies suggest that these compounds can inhibit essential bacterial enzymes, leading to cell death.[3] Key enzymatic targets include:

- Enoyl-ACP Reductase (FabI): Involved in fatty acid synthesis.
- Lipid A Synthesis: Essential for the outer membrane of Gram-negative bacteria.
- Pyridoxal Kinase: Involved in vitamin B6 metabolism.
- Type I Dehydroquinase (DHQase): An enzyme in the shikimate pathway for aromatic amino acid synthesis.



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Proposed Antibacterial Mechanism of Action

## Anticancer Potential

The 2-aminothiazole moiety is present in several approved anticancer drugs.[4] Derivatives of this scaffold have been shown to act as tubulin polymerization inhibitors, targeting the colchicine binding site. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. The incorporation of the trifluoromethyl group may enhance the potency and selectivity of these compounds as anticancer agents.

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Address: 3281 E Guasti Rd

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